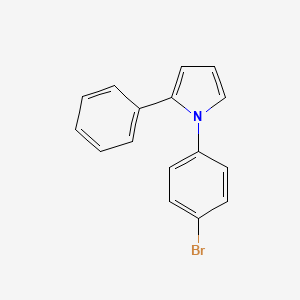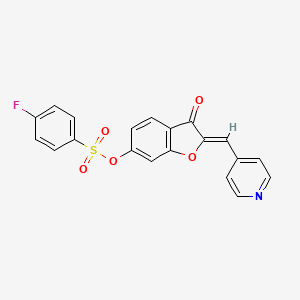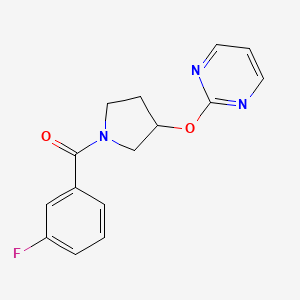
(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that likely contains a pyrrolidine ring, a pyrimidine moiety, and a fluorophenyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms and is known to exhibit a wide range of pharmacological activities . Fluorophenyl refers to a phenyl group (a ring of six carbon atoms) with a fluorine atom attached.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis and Synthesis
(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone and its derivatives are involved in complex synthetic pathways and molecular structure analyses. A study detailed the synthesis and crystal structure analysis of related compounds, emphasizing the significance of density functional theory (DFT) in understanding the molecular structure and conformational stability. This approach helps in the conformational analysis and reveals physicochemical properties, which are crucial in developing and understanding the compound's potential applications (Huang et al., 2021).
Formulation Development for Poorly Soluble Compounds
The compound has also been studied in the context of developing formulations for poorly soluble compounds. Research shows efforts to create a precipitation-resistant solution to enhance the in vivo exposure of such compounds, with a focus on preventing or delaying precipitation from solution. This has significant implications for early toxicology and clinical studies of the compound, potentially aiding in the treatment of arrhythmia (Burton et al., 2012).
Anticonvulsant Activity and Sodium Channel Blockage
Further research indicates the potential of (3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone derivatives in medical applications, particularly as anticonvulsant agents. These compounds have been evaluated for their ability to block sodium channels, suggesting a potential role in the treatment of seizure disorders (Malik & Khan, 2014).
Antimicrobial and Antiproliferative Activities
Moreover, the compound and its derivatives have been linked to antimicrobial and antiproliferative activities. Synthesis and screening of these compounds reveal notable antimicrobial activities, suggesting potential therapeutic applications. Molecular docking and computational studies further support these findings, providing insights into the compound's interactions at the molecular level (Fahim et al., 2021).
Spectroscopic Properties and Emission Characteristics
The spectroscopic properties of related compounds have also been a subject of study. Research into the electronic absorption, excitation, and fluorescence properties of these compounds sheds light on their potential applications in material science, especially due to their dual fluorescence and charge transfer separation features (Al-Ansari, 2016).
Zukünftige Richtungen
The future directions in the study of this compound would likely involve further exploration of its synthesis, characterization, and biological activity. Given the wide range of activities exhibited by pyrimidine and pyrrolidine derivatives , this compound could potentially be a candidate for drug development.
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-12-4-1-3-11(9-12)14(20)19-8-5-13(10-19)21-15-17-6-2-7-18-15/h1-4,6-7,9,13H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMMWNDIAYFMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2464076.png)
![methyl 2-[N-(cyanomethyl)-1-[5-(5-methylfuran-2-yl)thiophen-2-yl]formamido]acetate](/img/structure/B2464077.png)
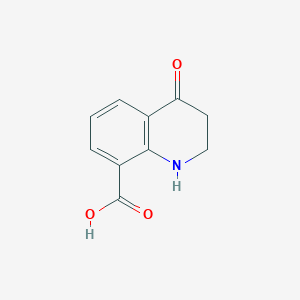
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)
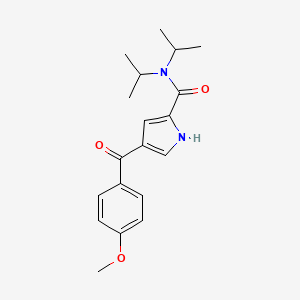
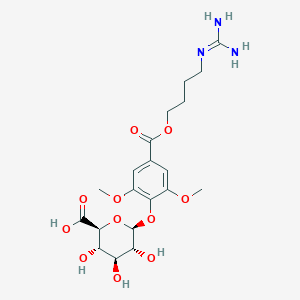

![2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine](/img/structure/B2464088.png)
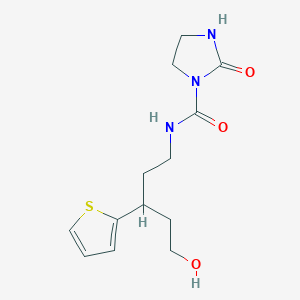
![2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B2464093.png)
![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2464095.png)
